

Spectroscopic Profiling of 13-Epitorulosol: A Guide to Stereochemical Resolution

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Compound of Interest

Compound Name: 13-Epitorulosol

CAS No.: 3650-30-4

Cat. No.: B8124349

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Executive Summary & Structural Context

13-Epitorulosol (ent-labda-8(17),14-dien-13

,19-diol or its enantiomeric series depending on the plant source) is a diterpenoid found in conifers such as Pinus, Cupressus, and Cryptomeria. It is the C-13 stereoisomer of Torulosol.

The pharmacological potential of labdanes (anti-inflammatory, antimicrobial) necessitates rigorous structural validation. The challenge lies not in establishing the skeleton, but in resolving the C-13 stereocenter. The vinyl group and the hydroxyl moiety at C-13 create a chiral center where the orientation of the methyl group (C-16) is the primary spectroscopic handle.

Structural Keypoints[1][2][3][4][5][6][7][8][9][10]

- Skeleton: Labdane (bicyclic diterpene).
- Functional Groups: Primary alcohol at C-19, Tertiary allylic alcohol at C-13, Exocyclic double bond at C-8(17).
- Critical Stereochemistry: C-13.
 - Torulosol: Normal series (often 13S in ent-labdanes or 13R in normal labdanes, depending on skeletal absolute configuration).

- **13-Epitorulosol**: Epimeric series.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of labdane diterpenes. While MS cannot easily distinguish the C-13 epimers, it validates the skeleton and functional group count.

EI-MS / GC-MS Data

- Molecular Formula:
- Molecular Ion ():
306 (often weak or absent due to facile dehydration).
- Key Fragments:
 - 288 (): Loss of the tertiary hydroxyl at C-13.
 - 275 (): Loss of the hydroxymethyl group at C-19.
 - 257 (): Combined loss.
 - 137 & 121: Characteristic labdane skeletal fragments (A/B ring fragmentation).
 - 81: Base peak in many labdanes (related to the side chain).

Protocol Note: High-Resolution Mass Spectrometry (HR-ESI-MS) in positive mode (typically

or

) is recommended for elemental composition validation.

NMR Spectroscopy: The Stereochemical Determinant

The differentiation between **13-Epitorulosol** and Torulosol relies entirely on the chemical shifts of the atoms near the C-13 chiral center. The C-16 methyl group is the most reliable diagnostic marker.

Comparative ¹³C NMR Data (125 MHz, CDCl₃)

The following table synthesizes consensus data for **13-Epitorulosol** versus Torulosol. Note the distinct shift of C-16.

Carbon Position	Type	13-Epitorulosol (ppm)	Torulosol (ppm)	Diagnostic Difference
C-13	Cq-OH	73.5 - 73.9	73.2 - 73.5	Subtle downfield shift in Epi
C-16	CH	29.8 - 30.2	27.4 - 27.8	PRIMARY MARKER (ppm)
C-14	CH=	145.5	145.2	Minor variation
C-15	=CH	111.5	111.3	Minor variation
C-8	Cq=	148.0	148.1	Skeletal (Invariant)
C-17	=CH	106.8	106.8	Skeletal (Invariant)
C-19	CH OH	65.2	65.2	Distant from C-13

Interpretation:

- In **13-Epitorulosol**, the C-16 methyl appears at ~29.9 ppm.
- In Torulosol, the C-16 methyl appears at ~27.6 ppm.
- This ~2.3 ppm difference is consistent across labdane pairs (e.g., Manool vs. 13-Epimanool) and is due to the

-gauche effect exerted by the C-12 methylene and the C-8/C-17 system depending on the stereochemistry.

1H NMR Data (500 MHz, CDCl₃)

Proton NMR confirms the presence of the vinyl group and the exocyclic double bond.

- H-14 (Vinyl):

5.92 (dd,

Hz).
- H-15 (Vinyl terminal):

5.21 (dd,

Hz) and

5.06 (dd,

Hz).
- H-17 (Exocyclic):

4.83 (br s) and

4.58 (br s).
- H-19 (Hydroxymethyl):

3.74 (d,

Hz) and

3.39 (d,

Hz). Note: This AB system indicates the C-19 protons are diastereotopic.

- H-16 (Methyl):

1.28 (singlet).

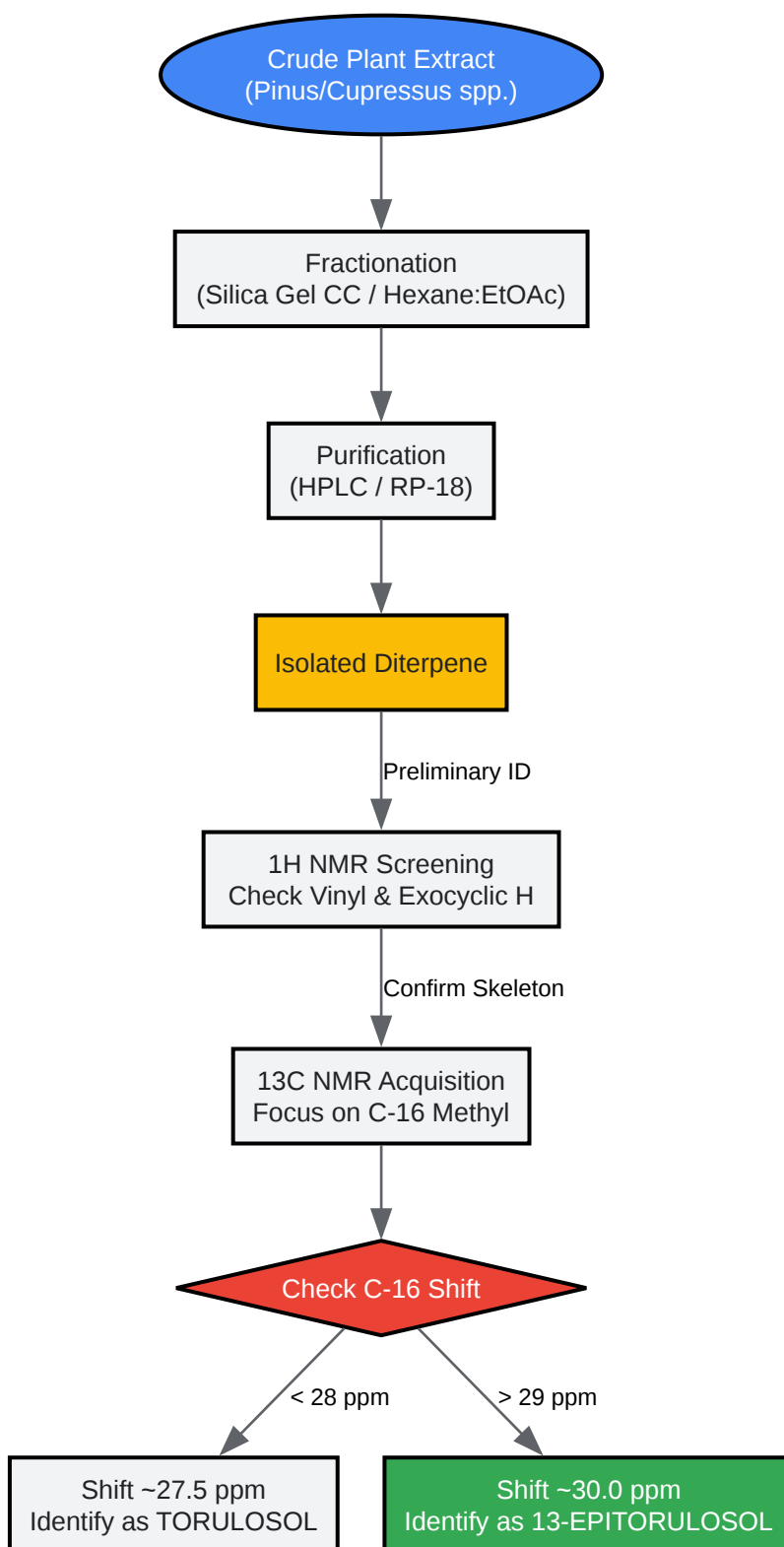
- Note: The proton shift difference for H-16 between epimers is often small (

1.28 vs

1.26) and less reliable than the Carbon-13 shift.

Experimental Workflow & Logic

The following diagram illustrates the decision logic for isolating and identifying **13-Epitorulosol**, ensuring the exclusion of the C-13 epimer.



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Caption: Logical workflow for the stereochemical resolution of **13-Epitorulosol** using ^{13}C NMR diagnostic markers.

Detailed Experimental Protocols

Extraction and Isolation

- Extraction: Macerate air-dried plant material (e.g., Cupressus leaves) in EtOH (95%) for 48 hours. Filter and concentrate under reduced pressure.
- Partition: Suspend the crude extract in water and partition sequentially with Hexane, CH_2Cl_2 , and EtOAc. **13-Epitorulosol** typically resides in the CH_2Cl_2 or Hexane/EtOAc interface fractions due to its moderate polarity (diol).
- Chromatography: Subject the organic fraction to Silica Gel Column Chromatography. Elute with a gradient of Hexane:EtOAc.
- Purification: Fractions containing the labdane (monitored by TLC, vanillin- H_2SO_4 stain, purple spot) are purified via semi-preparative HPLC (C18 column, MeOH:H $_2$ O 80:20 isocratic).

NMR Acquisition Parameters

To ensure the accuracy required for stereochemical assignment:

- Solvent: CDCl_3 (Chloroform- d) is the standard. If signal overlap occurs (especially H-19 with sugars or impurities), use Pyridine- d_5 . Pyridine often induces larger solvent shifts () that can further resolve the C-16 methyl signal.
- Reference: Calibrate strictly to the solvent residual peak (: 7.26, 77.16).

- Pulse Sequence: Run a standard 1D

C with proton decoupling. For definitive assignment of the methyls, a DEPT-135 or HSQC experiment is mandatory to distinguish C-16 (CH

) from skeletal methylenes.

References

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